2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
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Description
2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a useful research compound. Its molecular formula is C19H16N4O4S2 and its molecular weight is 428.48. The purity is usually 95%.
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Scientific Research Applications
Aldose Reductase Inhibitors
A study focused on synthesizing a number of 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids, testing their ability to inhibit aldose reductase (ALR2). The findings revealed that certain derivatives exhibited inhibitory levels in the submicromolar range, with the lead compound demonstrating significant in vivo activity in preventing cataract development in animal models. This highlights the potential therapeutic applications of similar acetic acid derivatives in treating conditions like cataracts by inhibiting ALR2 (La Motta et al., 2008).
Synthesis and Antimicrobial Evaluation
Research into the synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid uncovered significant antimicrobial activities against various microbial strains. This study illustrates the potential use of such compounds in developing new antimicrobial agents (Noolvi et al., 2016).
Fluorescence Properties for Chemical Sensing
A study on the synthesis and fluorescence properties of a new fluorescent compound aimed at the selective determination of Co2+ ions demonstrated that this compound could serve as a fluorescent chemical sensor. The unique fluorescent quenching effect of Co2+ ions indicates the potential application of such compounds in environmental monitoring and analysis (Li Rui-j, 2013).
Crystal Structure Analysis
An analysis of the crystal structure of febuxostat–acetic acid provided insight into the molecular interactions and arrangements that contribute to the stability and properties of pharmaceutical compounds. This type of research aids in the understanding of drug interactions at the molecular level, facilitating the design of more effective therapeutic agents (Wu et al., 2015).
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c1-27-13-8-6-12(7-9-13)23-16(20-21-18(23)28-11-17(24)25)10-22-14-4-2-3-5-15(14)29-19(22)26/h2-9H,10-11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZULXXVHNXCPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.